An In-depth Technical Guide to 9-(Iodomethyl)nonadecane (CAS 1043023-53-5): Properties, Synthesis, and Applications
An In-depth Technical Guide to 9-(Iodomethyl)nonadecane (CAS 1043023-53-5): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 9-(Iodomethyl)nonadecane is a specialized chemical for which extensive peer-reviewed data is not publicly available. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous long-chain alkyl halides. All predicted data and proposed protocols are intended for informational purposes and should be validated experimentally.
Introduction
9-(Iodomethyl)nonadecane is a long-chain, branched primary alkyl iodide. Its molecular structure, featuring a twenty-carbon branched aliphatic tail coupled with a reactive iodomethyl group, makes it a valuable lipophilic building block in organic synthesis. The large, non-polar hydrocarbon tail imparts significant solubility in organic solvents and hydrophobic character, while the carbon-iodine bond serves as a versatile reactive site for nucleophilic substitution. This unique combination of properties suggests potential utility in the synthesis of novel surfactants, lipids for drug delivery systems, functionalized polymers, and as a bulky side-chain in the development of new active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its predicted properties, a robust synthesis strategy, and its potential reactivity and applications.
Section 1: Physicochemical and Spectroscopic Profile (Predicted)
The physical and chemical properties of 9-(Iodomethyl)nonadecane are primarily dictated by its large hydrocarbon structure and the presence of the terminal iodine atom. The following properties are predicted based on its structure and data from similar long-chain alkyl halides.[1][2]
Predicted Physicochemical Properties
A summary of the core physicochemical properties for 9-(Iodomethyl)nonadecane is presented below.[3][4][5][6]
| Property | Predicted Value / Description | Source |
| CAS Number | 1043023-53-5 | [7] |
| Molecular Formula | C₂₀H₄₁I | [5] |
| Molecular Weight | 408.44 g/mol | [5] |
| IUPAC Name | 9-(iodomethyl)nonadecane | [5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid at room temperature. | Analogy |
| Boiling Point | 428.2 ± 13.0 °C (Predicted) | [3] |
| Density | 1.080 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water[8]; Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone). | [8] |
| XLogP3 | 11.5 | [5] |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for the structural confirmation of 9-(Iodomethyl)nonadecane. The following are the predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11][12]
-
¹H NMR (Proton NMR):
-
~3.20 ppm (doublet, 2H): The two protons of the iodomethyl group (-CH₂I). This signal is deshielded by the adjacent electronegative iodine atom and appears as a doublet due to coupling with the single proton at the C9 position.[13]
-
~1.20-1.60 ppm (multiplet, ~36H): A large, complex signal corresponding to the numerous methylene (-CH₂-) groups in the long alkyl chains.[14]
-
~0.88 ppm (triplet, 6H): The terminal methyl (-CH₃) protons of the two alkyl chains.
-
-
¹³C NMR (Carbon NMR):
-
~10-15 ppm: The carbon of the iodomethyl group (-CH₂I). The "heavy atom effect" of iodine typically shifts the alpha-carbon to a higher field (lower ppm value) compared to other alkyl halides.[15][16]
-
~22-35 ppm: A series of peaks corresponding to the methylene (-CH₂-) carbons of the alkyl chains.[14][17]
-
~14 ppm: The terminal methyl (-CH₃) carbons.
-
The carbon at the branch point (C9) will appear in the aliphatic region, with its exact shift influenced by the substituent.[18]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 408.44.
-
Key Fragments: Expect to see a prominent peak at m/z = 281 (M - I)⁺ corresponding to the loss of the iodine atom, and a series of fragment ions differing by 14 amu (-CH₂-) resulting from the fragmentation of the alkyl chains.
-
Section 2: Synthesis and Purification Strategies
As a specialized chemical, 9-(Iodomethyl)nonadecane is not typically prepared by direct functionalization of the parent alkane due to the molecule's general lack of reactivity and the difficulty in controlling regioselectivity.[19][20][21] A more reliable and targeted approach involves the conversion of a precursor alcohol, 9-(hydroxymethyl)nonadecane. Two highly effective and field-proven methodologies for this transformation are the Appel reaction and the Finkelstein reaction.
Proposed Synthesis via the Appel Reaction
The Appel reaction provides a mild and efficient one-step conversion of an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂).[22][23][24][25] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[24][25]
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